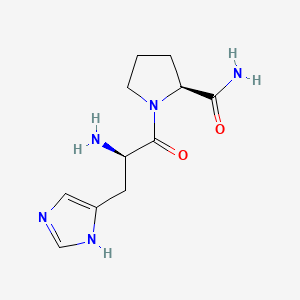
D-Histidyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Histidyl-L-prolinamide is a useful research compound. Its molecular formula is C11H17N5O2 and its molecular weight is 251.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
D-Histidyl-L-prolinamide has been studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). Research indicates that cyclic dipeptides derived from histidine and proline can provide significant neuroprotection by modulating various cellular pathways involved in neurodegeneration.
Case Study: Anti-Alzheimer Potential
A study investigated the effects of cyclo (His-Pro) isomers on differentiated human neuroblastoma cells (SH-SY5Y), which serve as a model for Alzheimer's disease. The findings revealed that these isomers, particularly cHP4, exhibited neuroprotective properties by:
- Reducing cell death induced by amyloid-beta (Aβ) peptides.
- Modulating acetylcholinesterase (AChE) activity , which is crucial for cognitive function.
- Increasing total antioxidant capacity , thereby mitigating oxidative stress in neuronal cells .
These results suggest that this compound could be a promising candidate for developing new treatments for AD.
Nootropic Activity
This compound has been linked to nootropic effects, which enhance cognitive functions such as memory and learning. The structural characteristics of L-proline derivatives have been shown to possess psychotropic activities, making them suitable for treating cognitive disorders.
Therapeutic Potential
Research into L-proline derivatives indicates their effectiveness in treating various neurological conditions, including:
These compounds are believed to act by enhancing neurotransmitter systems and improving synaptic plasticity.
Antiparasitic Applications
Recent studies have also explored the potential of this compound derivatives in combating parasitic infections. Specifically, research targeting L-proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease, has shown promise.
Case Study: Chagas Disease Treatment
Innovative inhibitors that block proline transporters have been developed and tested against T. cruzi epimastigotes. These inhibitors demonstrated:
- Effective interference with proline internalization , which is vital for the parasite's survival.
- Potential to serve as a new class of chemotherapeutic agents against Chagas disease .
This approach opens new avenues for drug development aimed at treating parasitic infections.
Summary of Applications
| Application Area | Specific Uses | Mechanism of Action |
|---|---|---|
| Neuroprotection | Alzheimer's disease treatment | Reduces Aβ-induced cell death; modulates AChE |
| Nootropic effects | Cognitive enhancement (memory disorders, etc.) | Enhances neurotransmitter systems |
| Antiparasitic | Treatment for Chagas disease | Blocks proline transporters in T. cruzi |
Propiedades
Número CAS |
737727-05-8 |
|---|---|
Fórmula molecular |
C11H17N5O2 |
Peso molecular |
251.29 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H17N5O2/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15)/t8-,9+/m1/s1 |
Clave InChI |
BVQMQRWLLWQCLL-BDAKNGLRSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N |
Secuencia |
HP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















